
DL-LEUCINE (2-13C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-LEUCINE (2-13C) is a useful research compound. Molecular weight is 132.17. The purity is usually 98%.
BenchChem offers high-quality DL-LEUCINE (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-LEUCINE (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Research
Protein Turnover Studies
DL-Leucine (2-13C) is widely used in metabolic studies to investigate protein turnover rates. By tracing the incorporation of the labeled leucine into proteins, researchers can assess protein synthesis and degradation in various tissues, providing insights into metabolic disorders and muscle physiology. Studies utilizing mass spectrometry to analyze isotopic labeling have shown that leucine plays a crucial role in stimulating muscle protein synthesis through the mTOR pathway .
Amino Acid Metabolism
The compound is also employed to study amino acid metabolism and its impact on glucose metabolism. The labeled DL-leucine allows researchers to trace metabolic pathways and understand how amino acids contribute to energy production and metabolic health .
Pharmacological Applications
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of acetyl-DL-leucine (a derivative of DL-leucine) in neurological disorders such as Parkinson's disease and cerebellar ataxia. Acetyl-DL-leucine has been shown to improve lysosomal function and ATP production, which are critical in managing neurodegenerative diseases. Clinical trials have demonstrated its efficacy in halting disease progression in patients with REM sleep behavior disorder, a prodromal stage of Parkinson's disease .
Clinical Trials
Acetyl-DL-leucine is currently undergoing clinical trials for various applications, including treatment for Niemann-Pick disease type C and other lysosomal storage disorders. These trials aim to evaluate its safety and efficacy in improving neurological symptoms and overall patient outcomes .
Case Studies
Clinical Observations
Two notable case studies published in Nature Communications reported significant improvements in patients with REM sleep behavior disorder treated with acetyl-DL-leucine over 22 months. Patients exhibited marked reductions in disease markers, suggesting both symptomatic relief and potential disease-modifying effects .
Cerebellar Ataxia Trials
A randomized clinical trial involving 108 patients with cerebellar ataxia assessed the efficacy of acetyl-DL-leucine over six weeks. While no significant improvement was found compared to placebo, the study provided valuable insights into dosage and treatment protocols for future research .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Metabolic Research | Used for tracking protein turnover and amino acid metabolism | Critical for understanding muscle physiology |
Neuroprotection | Investigated for effects on lysosomal function and ATP production | Potential benefits in neurodegenerative diseases |
Clinical Trials | Ongoing studies for various neurological disorders | Evaluating safety and efficacy |
Case Studies | Observations from patients with REM sleep behavior disorder | Significant improvements noted |
特性
分子量 |
132.17 |
---|---|
純度 |
98% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。